molecular formula C15H12BrNO B3167108 (4-Bromophenyl)(indolin-7-yl)methanone CAS No. 91714-41-9

(4-Bromophenyl)(indolin-7-yl)methanone

Cat. No. B3167108
CAS RN: 91714-41-9
M. Wt: 302.16 g/mol
InChI Key: LXJUSQJYSGMLNA-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(indolin-7-yl)methanone” is a brominated methanone derivative . It is also known by other names such as “(4-bromophenyl) (indolin-7-yl)methanone” and "(4-Bromophenyl) (2,3-dihydro-1H-indol-7-yl)methanone" . This compound is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bromfenac .


Synthesis Analysis

The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization. For instance, the synthesis of a related compound, 1,2-bis (4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4 (5H)-one, was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation.


Molecular Structure Analysis

The molecular structure of “this compound” is often confirmed by techniques such as X-ray crystallography. The molecular formula of this compound is C15H12BrNO and it has a molecular weight of 302.17 .


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of bromophenyl methanone derivatives can be inferred from related compounds. For instance, the solvate structure of a tetrahydroquinoxaline derivative with a bromophenyl methanone group was studied, revealing intermolecular hydrogen bonding and π-π stacking interactions within the crystal structure.

Scientific Research Applications

Synthesis and Antioxidant Properties

One area of focus has been the synthesis of bromophenyl derivatives and their evaluation for antioxidant properties. For instance, Çetinkaya et al. (2012) explored the synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone derivatives with bromine, investigating their in vitro antioxidant activities through various assays. The study found that these synthesized bromophenols exhibited effective antioxidant power, with specific compounds showing potent antioxidant and radical scavenging activities compared to standard antioxidants like BHA and BHT (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial and Anticancer Activities

In pharmacological research, bromophenyl derivatives have been synthesized and assessed for their antimicrobial and anticancer activities. Reddy and Reddy (2016) reported the preparation of substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone, demonstrating in vitro antibacterial and antifungal activities (Reddy & Reddy, 2016). Similarly, Guo et al. (2018) synthesized a novel bromophenol derivative containing indolin-2-one moiety, showing significant anticancer activities on human lung cancer cell lines by inducing cell cycle arrest and apoptosis via ROS-mediated pathways (Guo et al., 2018).

Novel Synthesis Approaches

Research has also focused on developing novel synthesis approaches for bromophenyl and indolinyl derivatives. Suhana and Rajeswari (2017) developed an efficient route for the synthesis of 4-(3-methyl-1H-indol-2yl)phenylmethanone, highlighting its potential for generating biologically active compounds (Suhana & Rajeswari, 2017).

Memory Properties in Polyimides

In materials science, Gao et al. (2023) synthesized a series of polyimides from asymmetric diamines, including derivatives of (4-bromophenyl)(3,5-diaminophenyl)methanone, to explore their memory properties. The study revealed these polyimides exhibited nonvolatile memory behavior suitable for flash memory applications, demonstrating the versatility of bromophenyl derivatives in developing advanced materials (Gao, Chen, Hu, Nan, & Shen, 2023).

Mechanism of Action

While the exact mechanism of action for “(4-Bromophenyl)(indolin-7-yl)methanone” is not directly mentioned in the provided papers, related compounds share common structural features such as a bromophenyl group and a methanone moiety, which are key functional groups in the target molecule.

Safety and Hazards

As per the Safety Data Sheet, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

While specific future directions for “(4-Bromophenyl)(indolin-7-yl)methanone” are not mentioned in the available resources, the compound’s use in the preparation of 2-amino-3-benzoylphenylacetic acid and analogs suggests potential applications in pharmaceutical research and development.

properties

IUPAC Name

(4-bromophenyl)-(2,3-dihydro-1H-indol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJUSQJYSGMLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91714-41-9
Record name (4-Bromophenyl)(indolin-7-yl)methanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726V4K49R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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